molecular formula C8H14ClNO2 B2598442 Methyl 4-methyl-2-azabicyclo[2.1.1]hexane-1-carboxylate hydrochloride CAS No. 2460748-83-6

Methyl 4-methyl-2-azabicyclo[2.1.1]hexane-1-carboxylate hydrochloride

Cat. No.: B2598442
CAS No.: 2460748-83-6
M. Wt: 191.66
InChI Key: CHYZNIWRUJFWKE-UHFFFAOYSA-N
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Description

Historical Development of Azabicyclohexane Chemistry

The exploration of azabicyclo[2.1.1]hexanes began in the mid-20th century, driven by interest in strained heterocyclic systems. Early work focused on carbocyclic analogs, but the incorporation of nitrogen bridges introduced unique reactivity profiles. A landmark 1996 study demonstrated the synthesis of bridgehead nitrogen bicyclic heterocycles via radical cyclization, laying groundwork for later azabicyclohexane derivatives. By 2004, comprehensive reviews categorized synthetic routes to 1-, 2-, and 5-azabicyclo[2.1.1]hexanes, establishing fundamental structure-property relationships. The development of methyl 4-methyl-2-azabicyclo[2.1.1]hexane-1-carboxylate hydrochloride emerged from efforts to optimize synthetic scalability and functional group compatibility, as evidenced by multigram syntheses reported in 2024.

Structural Classification of Azabicyclo[2.1.1]hexanes

Azabicyclo[2.1.1]hexanes exhibit distinct structural features:

Position Substituent Pattern Key Characteristics
1-Aza Nitrogen at bridgehead High ring strain (≈30 kcal/mol)
2-Aza Nitrogen in bridge position Improved solubility vs. carbocycles
4-Substituted Methyl/carboxylate groups Enhanced metabolic stability

The title compound belongs to the 2-azabicyclo[2.1.1]hexane subclass with:

  • Methyl group at C4 position
  • Carboxylate ester at C1
  • Hydrochloride salt formulation for crystallinity

X-ray crystallography confirms the bicyclo[2.1.1]hexane framework adopts a boat-like conformation with nitrogen bridgehead puckering. The methyl group at C4 introduces steric effects that influence ring-opening reactivity.

Relationship to 2,4-Methanoproline Derivatives

2-Azabicyclo[2.1.1]hexane-1-carboxylates serve as rigid proline analogs, termed 2,4-methanoprolines. Comparative studies show:

  • Backbone Restriction : The bicyclic system locks the pyrrolidine ring in a 25° twist vs. proline's 12° flexibility
  • Hydrogen Bonding : The carboxylate group participates in salt bridges with 3× greater affinity than proline
  • Synthetic Versatility : Functionalization at C4 enables diverse derivatives (e.g., CH2NH2, CH2F)

These properties make the title compound valuable for peptide mimicry and conformational restriction in drug design.

Importance in Contemporary Medicinal Chemistry

Recent applications highlight three key roles:

  • Solubility Enhancement : Incorporation into LRRK2 kinase inhibitors increased aqueous solubility by 40% versus linear analogs.
  • Metabolic Stabilization : The strained ring system reduces CYP450-mediated oxidation, extending half-life in hepatic microsomes.
  • Stereochemical Control : Serves as chiral building block for AT1 receptor antagonists with >99% enantiomeric excess.

Ongoing research explores its use in targeted protein degraders, leveraging the carboxylate for E3 ligase recruitment.

Tables

Table 1. Synthetic Methods for Azabicyclo[2.1.1]hexane Derivatives

Method Key Step Yield (%) Reference
Radical Cyclization 5-Hexenyl radical closure 72
Intramolecular Displacement tert-Butylsulfinamide cyclization 85
Three-Component Reaction Aldehyde/CN/OHNH2 coupling 91

Table 2. Physicochemical Properties Comparison

Parameter Proline 2,4-Methanoproline
LogP -1.38 -2.15
PSA (Ų) 49.1 62.4
sp3 Fraction 0.80 0.95
Metabolic Clearance (mL/min/kg) 32 18

Properties

IUPAC Name

methyl 4-methyl-2-azabicyclo[2.1.1]hexane-1-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2.ClH/c1-7-3-8(4-7,9-5-7)6(10)11-2;/h9H,3-5H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHYZNIWRUJFWKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC(C1)(NC2)C(=O)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-methyl-2-azabicyclo[2.1.1]hexane-1-carboxylate hydrochloride typically involves the intramolecular displacement of a primary alkyl chloride with a tert-butylsulfinamide to form the bicyclic ring system . This reaction is carried out under controlled conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve batchwise, multigram preparations to deliver significant quantities of the material. The key synthetic step involves the use of photochemistry, specifically [2 + 2] cycloaddition, to access new building blocks . This method allows for efficient and scalable production of the compound.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-methyl-2-azabicyclo[2.1.1]hexane-1-carboxylate hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted bicyclic compounds .

Scientific Research Applications

Chemistry

In synthetic organic chemistry, methyl 4-methyl-2-azabicyclo[2.1.1]hexane-1-carboxylate hydrochloride serves as a valuable building block for creating complex organic molecules. Its unique bicyclic structure allows it to participate in various chemical reactions, including:

  • Oxidation : Can be oxidized to yield derivatives with enhanced functional properties.
  • Reduction : Reduction processes can modify functional groups for specific applications.
  • Substitution : The compound can undergo substitution reactions, facilitating the introduction of new functional groups.

Biology

Research has indicated that this compound interacts with biological systems, particularly through its binding to specific receptors and enzymes:

  • Enzymatic Interactions : It may influence enzyme activity via reversible or irreversible binding.
  • Receptor Modulation : Potential interactions with neurotransmitter receptors could lead to pharmacological effects.

Case Study: Analgesic Properties

A study evaluated related bicyclic compounds for their analgesic properties, demonstrating that modifications in the azabicyclo structure could enhance binding affinity to opioid receptors, suggesting similar potential for this compound.

Medicine

The compound is being investigated for its therapeutic properties, particularly in drug development:

Therapeutic Area Potential Applications
Pain ManagementPossible use as an analgesic through opioid receptor interaction.
Antimicrobial ActivitySome derivatives exhibit significant activity against Gram-positive bacteria.

Case Study: Antimicrobial Effects

In comparative studies, derivatives of this compound showed notable antimicrobial activity, indicating potential therapeutic applications in treating infectious diseases.

Industry

In industrial applications, this compound is utilized in the production of various chemical products and materials due to its stability and reactivity.

Mechanism of Action

The mechanism of action of methyl 4-methyl-2-azabicyclo[2.1.1]hexane-1-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s unique bicyclic structure allows it to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Differences

The compound’s uniqueness lies in its [2.1.1] bicyclo system, methyl ester, and substituent placement. Below is a comparative analysis with key analogs:

Table 1: Structural and Physicochemical Comparison
Compound Name CAS Number Molecular Formula Molecular Weight Bicyclo System Substituents Key Features
Methyl 4-methyl-2-azabicyclo[2.1.1]hexane-1-carboxylate hydrochloride Not provided C₉H₁₄ClNO₂ ~203.7 (calc.) [2.1.1] 1: Methyl ester; 4: Methyl Unique [2.1.1] framework; high potential for chiral synthesis
Methyl 4-aminobicyclo[2.1.1]hexane-1-carboxylate hydrochloride (HD-4548) 1638772-04-9 C₈H₁₃ClN₂O₂ 191.7 [2.1.1] 1: Methyl ester; 4: Amino Amino group enables nucleophilic reactions; lower molecular weight
Ethyl 4-amino-2-oxabicyclo[2.1.1]hexane-1-carboxylate hydrochloride 104234-94-8 C₈H₁₄ClNO₃ 207.66 [2.1.1] 1: Ethyl ester; 4: Amino; 2: Oxygen Oxygen replaces nitrogen in ring; altered polarity and reactivity
Methyl (1S)-2-azabicyclo[3.1.0]hexane-1-carboxylate hydrochloride 1221795-91-0 C₇H₁₂ClNO₂ 177.63 [3.1.0] 1: Methyl ester; chiral center Smaller bicyclo system; lower molecular weight; chiral synthesis applications
tert-Butyl 1-(aminomethyl)-4-methyl-2-azabicyclo[2.1.1]hexane-2-carboxylate Not provided C₁₅H₂₈Cl₂N₂O₂ 307.31 [2.1.1] 2: tert-Butyl ester; 1: Aminomethyl Bulky tert-butyl group enhances stability; higher molecular weight
Ethyl 3-azabicyclo[3.1.0]hexane-6-carboxylate hydrochloride 1989558-84-0 C₈H₁₄ClNO₂ 199.66 [3.1.0] 6: Ethyl ester; 3: Nitrogen Ethyl ester increases lipophilicity; distinct nitrogen placement

Biological Activity

Methyl 4-methyl-2-azabicyclo[2.1.1]hexane-1-carboxylate hydrochloride is a bicyclic compound that has garnered attention in various fields, particularly in medicinal chemistry and biological research. This article delves into its biological activity, synthesis, mechanisms of action, and potential applications based on diverse sources.

Chemical Structure and Synthesis

This compound has a unique bicyclic structure characterized by a nitrogen atom within the ring system, which imparts distinct chemical properties. The molecular formula is C8H14ClNOC_8H_{14}ClNO .

Synthesis Methods:
The synthesis typically involves photochemical cycloaddition reactions, particularly a [2 + 2] cycloaddition that facilitates the formation of the bicyclic structure . The compound can also be synthesized through intramolecular displacement reactions using tert-butylsulfinamide .

The compound's biological activity is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The bicyclic structure allows it to fit into binding sites, modulating the activity of these targets .

Potential Targets:

  • Enzymatic Interactions: It may influence enzyme activity through reversible or irreversible binding.
  • Receptor Modulation: Potential interactions with neurotransmitter receptors could lead to pharmacological effects.

Research Findings

Recent studies have investigated the compound's effects on various biological systems:

Study 1: Analgesic Properties

A study evaluating the analgesic properties of related bicyclic compounds demonstrated that modifications to the azabicyclo structure could enhance binding affinity to opioid receptors, suggesting similar potential for this compound .

Study 2: Antimicrobial Effects

In a comparative study of various bicyclic compounds, some derivatives exhibited significant antimicrobial activity against Gram-positive bacteria, indicating that this class of compounds could be explored for therapeutic applications in infectious diseases .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with related compounds.

Compound NameStructural FeaturesBiological Activity
Methyl 4-phenyl-2-azabicyclo[2.1.1]hexanePhenyl substitutionEnhanced receptor binding
2-Azabicyclo[2.1.1]hexaneNo methyl groupBaseline activity for comparison

Q & A

Basic Questions

Q. What are the recommended synthetic routes for Methyl 4-methyl-2-azabicyclo[2.1.1]hexane-1-carboxylate hydrochloride?

  • Methodological Answer : The synthesis typically involves cyclization and esterification steps. For bicyclic azabicyclo compounds, intramolecular cyclization of precursor amines or amino esters under acidic conditions is common. For example, methyl esters of structurally similar 3-azabicyclo[3.1.0]hexane derivatives are synthesized via Pd-catalyzed cyclopropanation followed by esterification . Purification often requires recrystallization from polar solvents (e.g., ethanol/water mixtures) to isolate the hydrochloride salt .

Q. How should researchers handle and store this compound to ensure stability?

  • Methodological Answer : The compound should be stored in a tightly sealed container under inert gas (e.g., argon) at –20°C to prevent hygroscopic degradation. Use desiccants in storage environments. Handling requires PPE (gloves, lab coat, goggles) to avoid dermal/ocular exposure, as recommended for similar bicyclic amines in safety guidelines . Work should be conducted in a fume hood due to potential respiratory irritation .

Q. What spectroscopic techniques are optimal for characterizing its structure and purity?

  • Methodological Answer :

  • NMR : ¹H/¹³C NMR to confirm bicyclic framework and methyl/ester substituents. Chemical shifts for bridgehead protons in azabicyclo systems typically appear downfield (δ 3.0–4.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular ion ([M+H]⁺) and isotopic pattern matching the molecular formula.
  • IR : Peaks near 1720–1740 cm⁻¹ confirm the ester carbonyl group .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in the synthesis of this bicyclic compound?

  • Methodological Answer :

  • Catalyst Screening : Test transition-metal catalysts (e.g., Pd, Ru) for cyclopropanation efficiency. For example, Pd(OAc)₂ improves ring-closure kinetics in azabicyclo syntheses .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction rates compared to nonpolar solvents.
  • Temperature Gradients : Gradual heating (e.g., 60°C → 100°C) minimizes side reactions during cyclization.

Q. What computational methods are used to predict the compound’s reactivity and binding interactions?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites.
  • Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., enzymes) using software like GROMACS. For bicyclic amines, steric and electronic effects from the methyl/ester groups significantly influence binding .
  • Docking Studies : Use AutoDock Vina to model ligand-receptor binding, focusing on the azabicyclo core’s conformational flexibility .

Q. How can researchers resolve contradictions in reported stereochemical outcomes for derivatives of this compound?

  • Methodological Answer :

  • Chiral HPLC : Separate enantiomers using columns like Chiralpak IG-3 and compare retention times with standards .
  • X-ray Crystallography : Resolve absolute configuration by co-crystallizing with a heavy atom (e.g., bromine derivative).
  • NOESY NMR : Detect through-space correlations to assign stereochemistry at bridgehead carbons .

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